3-Bromo-5-hydroxybenzene-1-sulfonylchloride
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Overview
Description
3-Bromo-5-hydroxybenzene-1-sulfonylchloride is a chemical compound with the molecular formula C6H4BrClO3S. It is known for its unique reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride typically involves the bromination of 5-hydroxybenzene-1-sulfonylchloride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
3-Bromo-5-hydroxybenzene-1-sulfonylchloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom and hydroxyl group also contribute to its reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
- 5-Bromo-2-hydroxybenzenesulfonylchloride
- 3-Chloro-5-hydroxybenzenesulfonylchloride
- 3-Bromo-4-hydroxybenzenesulfonylchloride
Uniqueness: 3-Bromo-5-hydroxybenzene-1-sulfonylchloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H4BrClO3S |
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Molecular Weight |
271.52 g/mol |
IUPAC Name |
3-bromo-5-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H |
InChI Key |
KYDRAHNJJSLPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)O |
Origin of Product |
United States |
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